Dimethyl (3-phenylprop-2-en-1-yl)phosphonate
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Overview
Description
Dimethyl (3-phenylprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylprop-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, the reaction of dimethyl phosphite with 3-phenylprop-2-en-1-yl bromide under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-phenylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phenylprop-2-en-1-yl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of this compound .
Scientific Research Applications
Dimethyl (3-phenylprop-2-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl (3-phenylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The pathways involved in its action include the formation of stable complexes with metal ions and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-chloroprop-1-en-2-yl)phosphonate: Similar in structure but with a chlorine atom instead of a phenyl group.
Dimethyl (3-phenylprop-2-en-1-yl)phosphine oxide: Similar but with a phosphine oxide group instead of a phosphonate group.
Properties
IUPAC Name |
3-dimethoxyphosphorylprop-1-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-13-15(12,14-2)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIOPPHMNQRKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=CC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90789478 |
Source
|
Record name | Dimethyl (3-phenylprop-2-en-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90789478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51533-72-3 |
Source
|
Record name | Dimethyl (3-phenylprop-2-en-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90789478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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